molecular formula C12H7F2NO2 B14141500 4,4'-Difluoro-3'-nitrobiphenyl CAS No. 7602-93-9

4,4'-Difluoro-3'-nitrobiphenyl

Cat. No.: B14141500
CAS No.: 7602-93-9
M. Wt: 235.19 g/mol
InChI Key: YFFSYOSAAQNYSB-UHFFFAOYSA-N
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Description

4,4’-Difluoro-3’-nitrobiphenyl is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-3’-nitrobiphenyl typically involves the nitration of 4,4’-difluorobiphenyl. One common method includes the reaction of 4,4’-difluorobiphenyl with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of 4,4’-Difluoro-3’-nitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The nitration process is optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-3’-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Difluoro-3’-nitrobiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-3’-nitrobiphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Difluoro-3’-nitrobiphenyl is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical properties. This combination allows for selective reactions and applications that are not possible with other similar compounds .

Properties

CAS No.

7602-93-9

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

1-fluoro-4-(4-fluorophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H7F2NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H

InChI Key

YFFSYOSAAQNYSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)[N+](=O)[O-])F

Origin of Product

United States

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